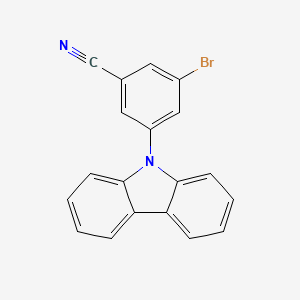![molecular formula C12H15NO2S B13104222 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol CAS No. 88699-78-9](/img/structure/B13104222.png)
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is an organosulfur compound with the molecular formula C10H13NO2S. This compound is characterized by the presence of a hydroxyethyl group attached to an isoindole ring, which is further connected to a thioethanol moiety. It is a colorless liquid that is miscible with water and polar organic solvents. The compound is structurally similar to thiodiglycol, which is known for its use in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol typically involves the reaction of 2-chloroethanol with sodium sulfide, followed by the introduction of the isoindole ring. The reaction conditions often require a polar solvent such as ethanol or water, and the process is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The isoindole ring can be reduced to form a dihydroisoindole derivative.
Substitution: The thioethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-((2-(2-oxoethyl)-2H-isoindol-1-yl)thio)ethanol.
Reduction: Formation of 2-((2-(2-hydroxyethyl)-2,3-dihydroisoindol-1-yl)thio)ethanol.
Substitution: Formation of various substituted thioethanol derivatives.
Aplicaciones Científicas De Investigación
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain types of cancer.
Industry: Utilized as a solvent and as an intermediate in the production of dyes, pesticides, and other organic chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isoindole ring can participate in π-π interactions. The thioethanol moiety can act as a nucleophile, facilitating various biochemical reactions. These interactions collectively contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiodiglycol: Structurally similar but lacks the isoindole ring.
2,2’-Thiodiethanol: Similar structure but with different functional groups.
Bis(2-hydroxyethyl)sulfide: Similar sulfur-containing compound with different substituents.
Uniqueness
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is unique due to the presence of the isoindole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88699-78-9 |
|---|---|
Fórmula molecular |
C12H15NO2S |
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]ethanol |
InChI |
InChI=1S/C12H15NO2S/c14-6-5-13-9-10-3-1-2-4-11(10)12(13)16-8-7-15/h1-4,9,14-15H,5-8H2 |
Clave InChI |
ADYWQXSKKPPWQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(C(=C2C=C1)SCCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



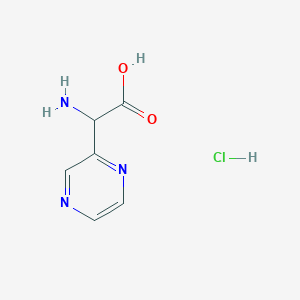
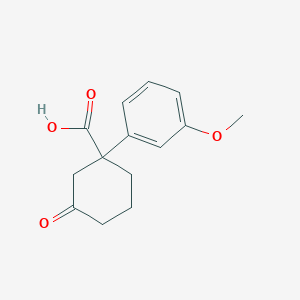
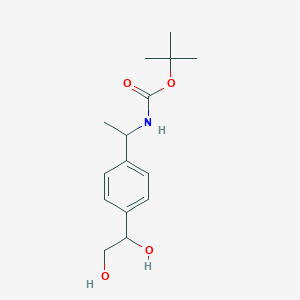
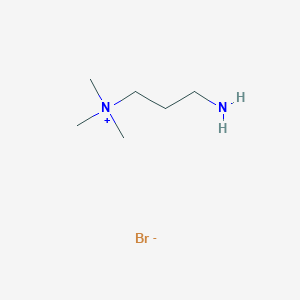


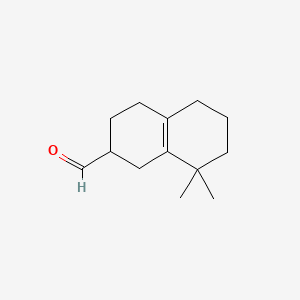
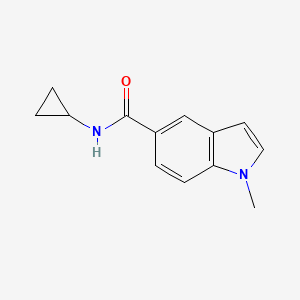
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
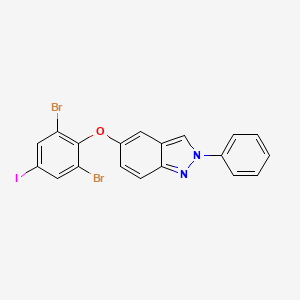
![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
